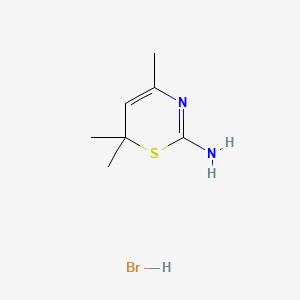
Benzene, 1-butyl-3-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-butyl-3-methoxy- is an organic compound with the molecular formula C₁₁H₁₆O. It is a derivative of benzene, where a butyl group is attached to the first carbon and a methoxy group is attached to the third carbon of the benzene ring. This compound is known for its aromatic properties and is used in various chemical applications.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method to synthesize Benzene, 1-butyl-3-methoxy- involves the Friedel-Crafts alkylation of anisole (methoxybenzene) with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Williamson Ether Synthesis: Another method involves the Williamson ether synthesis, where 1-butyl-3-hydroxybenzene is reacted with methyl iodide in the presence of a strong base like sodium hydride to form Benzene, 1-butyl-3-methoxy-.
Industrial Production Methods: Industrial production of Benzene, 1-butyl-3-methoxy- often utilizes continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are critical to ensure high purity and efficiency.
Types of Reactions:
Electrophilic Aromatic Substitution: Benzene, 1-butyl-3-methoxy- undergoes electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation. The methoxy group is an electron-donating group, which activates the benzene ring and directs electrophiles to the ortho and para positions relative to itself.
Oxidation: The compound can undergo oxidation reactions, where the butyl group can be oxidized to form carboxylic acids or ketones under strong oxidizing conditions.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group under specific conditions using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Halogenation: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Nitration: 1-butyl-3-methoxy-4-nitrobenzene.
Halogenation: 1-butyl-3-methoxy-4-chlorobenzene or 1-butyl-3-methoxy-4-bromobenzene.
Oxidation: 1-butyl-3-methoxybenzoic acid.
Reduction: 1-butyl-3-hydroxybenzene.
Aplicaciones Científicas De Investigación
Benzene, 1-butyl-3-methoxy- has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying electrophilic aromatic substitution reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving aromatic compounds.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with potential therapeutic effects.
Industry: It is used in the production of fragrances, dyes, and polymers due to its aromatic properties.
Mecanismo De Acción
The mechanism by which Benzene, 1-butyl-3-methoxy- exerts its effects involves the interaction of its functional groups with various molecular targets. The methoxy group, being an electron-donating group, increases the electron density on the benzene ring, making it more reactive towards electrophiles. This activation facilitates various substitution reactions, allowing the compound to participate in the formation of more complex molecules.
Comparación Con Compuestos Similares
- Benzene, 1-butyl-4-methoxy-
- Benzene, 1-butyl-2-methoxy-
- Benzene, 1-butyl-3-ethoxy-
Comparison: Benzene, 1-butyl-3-methoxy- is unique due to the position of the methoxy group on the benzene ring. This positioning influences the compound’s reactivity and the types of reactions it undergoes. Compared to its isomers, the 3-methoxy derivative may exhibit different reactivity patterns in electrophilic aromatic substitution reactions due to steric and electronic effects.
Propiedades
Número CAS |
20893-43-0 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
1-butyl-3-methoxybenzene |
InChI |
InChI=1S/C11H16O/c1-3-4-6-10-7-5-8-11(9-10)12-2/h5,7-9H,3-4,6H2,1-2H3 |
Clave InChI |
MBSSCIJIRKKVFU-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one](/img/structure/B14704498.png)
![3-[(1-Chloropropan-2-YL)oxy]hexane](/img/structure/B14704501.png)
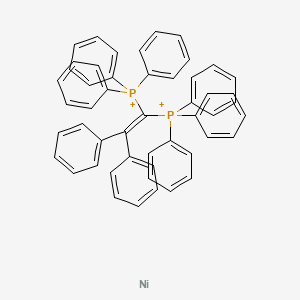
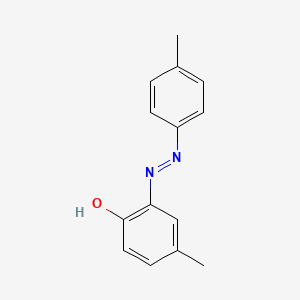
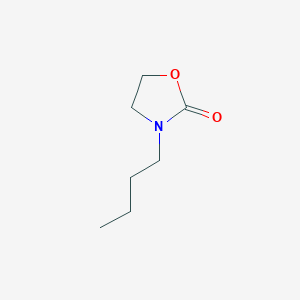
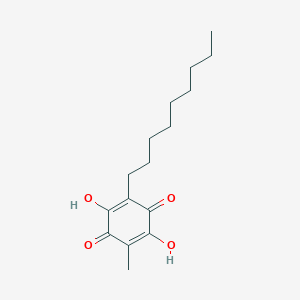

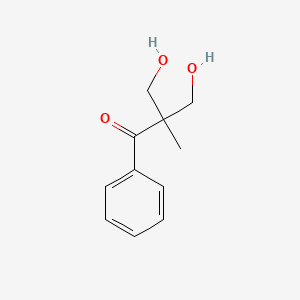
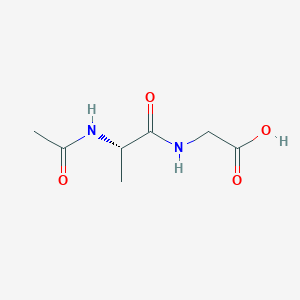
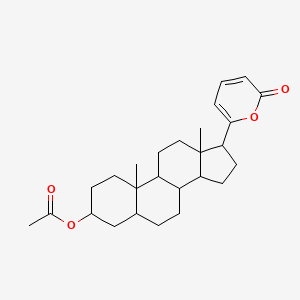


![Spiro[2.4]hepta-1,4,6-triene](/img/structure/B14704570.png)
